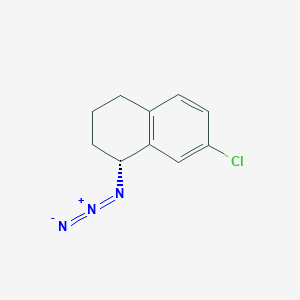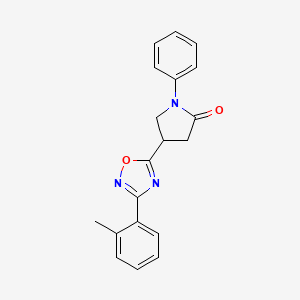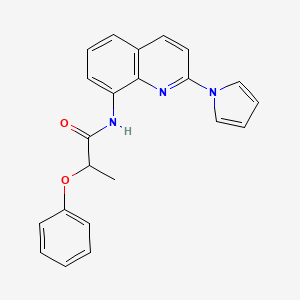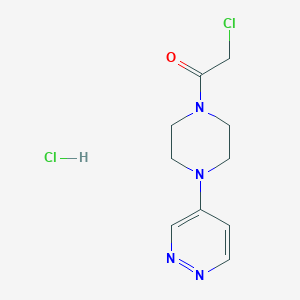![molecular formula C13H10Cl2N4O B2794596 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1184913-85-6](/img/structure/B2794596.png)
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine has been used in a wide range of scientific research applications, including the synthesis of various organic compounds, the study of biochemical pathways, and the preparation of various organic compounds for further research. This compound has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleic acids. It has also been used in the study of biochemical pathways, including the metabolism of certain drugs, the regulation of gene expression, and the regulation of cell signaling pathways. Additionally, this compound has been used in the preparation of various organic compounds for further research, such as the preparation of polymers and nanomaterials.
作用机制
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been known to exhibit antibacterial activity against various strains of bacteria .
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidine derivatives can interfere with bacterial growth and proliferation , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Given that pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit antibacterial activity , it’s plausible that this compound could lead to the inhibition of bacterial growth and proliferation.
实验室实验的优点和局限性
The advantages of using 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine in laboratory experiments include its high yield, its ease of use, and its ability to be used in the synthesis of various organic compounds. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, one of the main limitations of using this compound in laboratory experiments is its toxicity, which can be hazardous to laboratory personnel.
未来方向
There are a number of potential future directions for the use of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine in scientific research. These include further research into the biochemical and physiological effects of this compound, the development of new methods for the synthesis of this compound, and the development of new applications for this compound in the laboratory. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, further research into the use of this compound in the synthesis of various organic compounds could lead to the development of new materials and technologies.
合成方法
4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be synthesized through a variety of methods, including the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethylenediamine, the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with p-toluenesulfonyl chloride, and the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethyl bromide. The most common method for the synthesis of this compound is the reaction of 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazole with ethylenediamine, which produces this compound in yields of up to 80%.
属性
IUPAC Name |
4,6-dichloro-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-20-9-4-2-3-8(5-9)7-19-12-10(6-16-19)11(14)17-13(15)18-12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXHFGQISZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)


![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)

![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)


![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)
